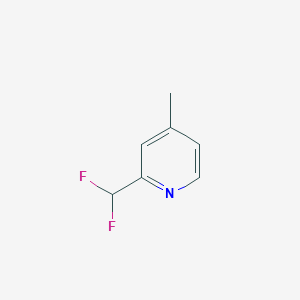

2-(Difluoromethyl)-4-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(difluoromethyl)-4-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N/c1-5-2-3-10-6(4-5)7(8)9/h2-4,7H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXSBUGXXWRSOAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformative Processes of 2 Difluoromethyl 4 Methylpyridine and Analogues

Reactions Involving the Difluoromethyl Group

The difluoromethyl (CF₂H) group, while often installed for its metabolic stability and ability to act as a hydrogen bond donor, is not inert. researchgate.net It can participate in specific chemical transformations, offering pathways for further molecular diversification.

Hydrodefluorination Reactions

Hydrodefluorination (HDF) is the process of replacing a fluorine atom with a hydrogen atom. While extensively studied for the conversion of trifluoromethyl (CF₃) groups into difluoromethyl (CF₂H) groups, the subsequent hydrodefluorination of the CF₂H moiety is a more challenging and less common transformation. This is largely due to the decreasing C-F bond dissociation energy with successive defluorination steps, which can lead to over-reduction. nih.gov

Recent advances have utilized photoredox catalysis to achieve the selective HDF of trifluoromethylarenes, particularly on electron-poor aromatic systems. nih.govnih.gov These methods often employ an organophotocatalyst, a hydrogen atom donor (HAD), and a base under visible light irradiation. nih.gov For instance, the combination of the photocatalyst 2,4,5,6-tetrakis(diphenylamino)isophthalonitrile (B6292771) (4-DPA-IPN) and 4-hydroxythiophenol as the HAD has proven effective for converting electron-poor trifluoromethylarenes into their difluoromethyl analogues. nih.gov Another system uses o-phosphinophenolate as a photocatalyst in conjunction with a thiol hydrogen atom transfer (HAT) catalyst. nih.gov

While these protocols are designed for the CF₃ → CF₂H conversion, they highlight the types of reagents capable of activating C-F bonds. Specific documented instances of hydrodefluorinating 2-(difluoromethyl)-4-methylpyridine to 2-(fluoromethyl)-4-methylpyridine or further to the 2,4-dimethylpyridine (B42361) are not prominent in the literature, as the CF₂H group is often the desired functionality. However, conditions developed for related substrates provide a starting point for such investigations.

Table 1: Representative Conditions for Hydrodefluorination of Trifluoromethylarenes

| Substrate Type | Catalyst System | Reagents | Conditions | Product | Ref |

|---|---|---|---|---|---|

| Electron-poor trifluoromethylarenes | Organophotocatalyst | 4-DPA-IPN, 4-hydroxythiophenol, Base | Blue light irradiation | Difluoromethylarene | nih.gov |

| Trifluoromethyl (hetero)arenes | Organophotocatalyst | o-phosphinophenolate, Thiol (HAT catalyst) | Visible light irradiation | Difluoromethylarene | nih.gov |

Functional Group Interconversions at the Difluoromethyl Moiety

A key aspect of the difluoromethyl group's reactivity is the acidity of its lone hydrogen atom, which allows it to be deprotonated to form a nucleophilic difluoro(aryl)methyl anion (Ar-CF₂⁻). acs.org This transformation effectively unmasks the difluoromethyl group as a nucleophile, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. acs.org

The deprotonation can be achieved using a combination of a strong Brønsted superbase and a weak Lewis acid, which traps and stabilizes the highly reactive carbanion. acs.org This strategy has been used to generate Ar-CF₂⁻ synthons from a wide variety of difluoromethyl (hetero)arenes, including 2- and 4-difluoromethylpyridine, in high yields. acs.org Once formed, this nucleophile can react with a range of electrophiles. acs.org

This reactivity opens a pathway for diverse functional group interconversions at the difluoromethyl site. For example, reaction with aldehydes or ketones yields difluorinated carbinols, while reaction with imines produces difluorinated amines. acs.org This represents a powerful method for elaborating the structure of molecules like this compound, using the CF₂H group as a synthetic handle.

Beyond direct deprotonation, the difluoromethyl group can influence the reactivity of adjacent functionalities. In studies on difluoromethyl-1,3,4-oxadiazole (DFMO) derivatives, the CF₂H group is crucial to the mechanism of action. The inhibition process involves the enzymatic hydrolysis of the oxadiazole ring, a reaction initiated by nucleophilic attack at the carbon atom adjacent to the difluoromethyl moiety. mdpi.comnih.gov This demonstrates that the electronic properties of the CF₂H group can facilitate transformations on neighboring groups.

Table 2: Examples of Reactions with Deprotonated Difluoromethylarenes (ArCF₂⁻)

| Electrophile | Product Type | Example | Ref |

|---|---|---|---|

| Aldehydes/Ketones | Difluorinated Alcohols | Ar-CF₂-C(OH)R₂ | acs.org |

| Imines | Difluorinated Amines | Ar-CF₂-CH(R)NHR' | acs.org |

Reactivity of the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This characteristic makes it susceptible to nucleophilic attack but resistant to electrophilic substitution. The presence of both an electron-donating methyl group and a strongly electron-withdrawing difluoromethyl group on the ring of this compound creates a nuanced reactivity profile.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) on pyridine is significantly slower than on benzene. wikipedia.org The ring nitrogen deactivates the system towards electrophiles. Furthermore, under the acidic conditions typical for many SEAr reactions (e.g., nitration, sulfonation), the pyridine nitrogen is readily protonated, creating a pyridinium (B92312) ion. This further deactivates the ring, making substitution extremely difficult. wikipedia.orgrsc.org

In this compound, the substituents exert competing influences:

Pyridine Nitrogen : Strongly deactivating, directs incoming electrophiles primarily to the C-3 and C-5 positions.

4-Methyl Group : An activating, ortho- and para-directing group. It activates the C-3 and C-5 positions.

2-Difluoromethyl Group : A strongly deactivating, meta-directing group due to its inductive electron-withdrawing nature. It deactivates the entire ring but directs incoming electrophiles to the C-3 and C-5 positions relative to itself.

A common strategy to facilitate electrophilic substitution on pyridines is to first form the corresponding N-oxide. wikipedia.org The N-oxide is more reactive than pyridine itself, and after the substitution reaction, the oxygen can be removed to restore the pyridine ring. wikipedia.org

Nucleophilic Aromatic Substitution Reactions

In contrast to its inertness towards electrophiles, the pyridine ring is activated for nucleophilic aromatic substitution (SNAr). This reaction proceeds readily, particularly when a good leaving group is present at the C-2, C-4, or C-6 positions. stackexchange.comwikipedia.org The electronegative nitrogen atom is well-positioned to stabilize the negative charge of the intermediate Meisenheimer complex formed during the reaction. stackexchange.com

For this compound, the molecule itself lacks a leaving group for a direct SNAr reaction. However, the presence of the strongly electron-withdrawing difluoromethyl group at the C-2 position would significantly activate the ring for such a transformation if a leaving group were present, for instance, a halide at the C-6 position. The reactivity order for halide leaving groups in some SNAr reactions on activated rings is F > Cl > Br > I, as the rate-determining step is often the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. youtube.com

Studies on related compounds, such as pentafluoropyridine, show that nucleophilic substitution occurs selectively. Under mild conditions, attack happens exclusively at the C-4 position, while harsher conditions can lead to substitution at C-2 and C-6. rsc.org In methyl 3-nitropyridine-4-carboxylate, the nitro group can be displaced by a fluoride (B91410) anion, demonstrating that even a nitro group can serve as a leaving group on a sufficiently activated pyridine ring. researchgate.net

Carbon-Hydrogen (C-H) Functionalization Strategies, including Selective Hydroxylation

Direct C-H functionalization offers a modern and atom-economical way to modify pyridine rings without pre-installing activating or leaving groups. rsc.org Given the challenge of direct functionalization due to pyridine's electronic properties, strategies involving transient dearomatization have emerged as powerful tools. researchgate.netnih.govresearchgate.net

One such strategy involves the reaction of a pyridine with an activating agent to form a dearomatized intermediate, such as an oxazino pyridine. nih.govresearchgate.net This intermediate behaves as an electron-rich dienamine, which can then undergo regioselective reaction with an electrophile or radical, followed by rearomatization to yield the meta-functionalized pyridine. researchgate.netnih.gov This approach has been successfully used for the meta-C-H difluoromethylation of pyridines. nih.govresearchgate.netnih.gov

A particularly relevant transformation is the meta-selective hydroxylation of azines using this methodology. researchgate.net Oxazino-azaarene intermediates, which can be readily accessed from the parent pyridine, react with electrophilic peroxide reagents to install a hydroxyl group with high regioselectivity at the C-3 position. researchgate.net

For this compound, the C-H bonds available for functionalization are at the C-3, C-5, and C-6 positions. Application of the dearomatization-rearomatization strategy would likely lead to functionalization at the C-3 or C-5 positions, which are meta to the nitrogen atom. The electronic influence of the existing substituents would play a crucial role in directing the initial dearomatization and the subsequent electrophilic or radical attack. For instance, selective hydroxylation via an oxazino intermediate would be expected to occur at the C-3 or C-5 position. researchgate.net

Table 3: Example of a C-H Functionalization Strategy Applicable to Pyridines

| Strategy | Intermediate | Reagents for Functionalization | Position Functionalized | Product Type | Ref |

|---|---|---|---|---|---|

| Dearomatization-Rearomatization | Oxazino Pyridine | Electrophilic Peroxides | C-3 (meta) | Hydroxypyridine | researchgate.net |

| Dearomatization-Rearomatization | Oxazino Pyridine | Radical CF₂H Source | C-3 (meta) or C-5 | Difluoromethylpyridine | nih.govresearchgate.net |

Derivatization and Scaffold Modification

The modification of the this compound scaffold is crucial for synthesizing new chemical entities with tailored properties. The electron-withdrawing nature of the difluoromethyl group generally deactivates the pyridine ring towards electrophilic substitution but can activate it for nucleophilic attack or facilitate deprotonation of the methyl group.

The introduction of alkyl and aryl groups onto the pyridine core or the methyl substituent represents a primary strategy for structural diversification.

The alkylation of picoline derivatives can proceed either at the pyridine nitrogen (N-alkylation), on the pyridine ring (C-alkylation), or at the methyl group. The acidity of the methyl group in picolines is enhanced by the presence of electron-withdrawing groups on the ring, facilitating its deprotonation and subsequent alkylation. For instance, the reaction of substituted (6-methyl-2-pyridyl)methyllithium species with electrophiles like epoxides has been studied. The deprotonation of 2,6-lutidine (a dimethylpyridine) with LDA followed by reaction with 1,2-epoxyoctane (B1223023) yields the corresponding alcohol in good yield nih.gov. While direct data for this compound is not available, it is anticipated that the difluoromethyl group would further acidify the 4-methyl protons, making it amenable to deprotonation and subsequent reaction with various electrophiles.

A transition metal-free method for the N-difluoromethylation of pyridines using ethyl bromodifluoroacetate has been reported. This reaction proceeds via N-alkylation followed by in situ hydrolysis and decarboxylation nih.gov. This suggests that the nitrogen atom of this compound could potentially be alkylated under similar conditions.

The direct alkylation of the pyridine ring itself is more challenging due to its electron-deficient nature. However, radical alkylation methods, such as those involving the generation of alkyl radicals, can be employed, although they may lack regioselectivity google.com.

Table 1: Alkylation of Picoline Derivatives with Epoxides nih.gov

C-H arylation is a powerful tool for forging carbon-carbon bonds directly onto heterocyclic scaffolds. Palladium-catalyzed C-H arylation reactions have been successfully applied to pyridine derivatives. For example, the palladium-catalyzed ortho-phenylation of 3-methyl-2-phenylpyridine (B78825) with diphenyliodonium (B167342) tetrafluoroborate (B81430) proceeds efficiently in acetic acid nih.gov. The directing group plays a crucial role in these transformations.

Intramolecular C-H arylation has also been demonstrated for pyridine derivatives. The palladium-catalyzed cyclization of amide derivatives of picoline has been shown to proceed in moderate to excellent yields, depending on the phosphine (B1218219) ligand employed beilstein-journals.orgnih.gov. These methodologies suggest that direct arylation of the C-H bonds of the pyridine ring in this compound could be achievable, likely at positions ortho to the nitrogen or directed by the methyl group, given appropriate catalytic systems.

Table 2: Palladium-Catalyzed Intramolecular C-H Arylation of Picoline Amide Derivatives beilstein-journals.org

Pyridine and its derivatives are classic ligands in coordination chemistry, readily forming complexes with a wide range of metal ions through the nitrogen lone pair wikipedia.org. The electronic and steric properties of substituents on the pyridine ring significantly influence the coordination properties and the stability of the resulting metal complexes.

The presence of the electron-withdrawing difluoromethyl group at the 2-position of this compound is expected to decrease the basicity of the pyridine nitrogen, thereby affecting its coordination affinity for metal ions. However, fluorinated pyridines are still capable of forming stable coordination complexes. For instance, 2-(2,4-Difluorophenyl)-5-methylpyridine is utilized as a cyclometalating ligand in iridium complexes for photocatalysis and light-emitting applications ossila.com. The fluorine substituents are noted to lower the HOMO energy level of the complex ossila.com.

Similarly, trifluoromethyl-substituted pyridine carboxylic acids have been used to synthesize zinc(II) complexes, which exhibit interesting coordination modes and biological activity mdpi.com. The coordination of lanthanide ions with trifluoromethyl-decorated 2,6-bis[(diphenylphosphinoyl)methyl]pyridine N-oxide ligands has also been reported nih.gov. These examples suggest that this compound can act as a ligand in the formation of coordination complexes with various transition metals and lanthanides, potentially leading to materials with interesting photophysical or catalytic properties. The specific coordination geometry and stability would depend on the metal center, the counter-ions, and the reaction conditions.

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science, enabling the direct modification of complex molecules at a late stage of a synthetic sequence. For pyridine-containing molecules, LSF often targets the C-H bonds of the pyridine ring.

The direct C-H difluoromethylation of pyridines represents a highly efficient method to access difluoromethylated azines. Recent advances have enabled the regioselective meta- or para-C-H difluoromethylation of pyridines through radical processes using oxazino pyridine intermediates or pyridinium salts nih.gov. These methods have been applied to the late-stage functionalization of pyridine-containing drugs beilstein-journals.orgrsc.org.

Another LSF approach involves an initial C-H fluorination of the pyridine ring at the position alpha to the nitrogen, followed by nucleophilic aromatic substitution (SNAr) of the installed fluoride. This two-step sequence allows for the introduction of a wide range of nitrogen, oxygen, sulfur, and carbon nucleophiles under mild conditions oup.comresearchgate.net. Given that the target molecule already contains a difluoromethyl group at the 2-position, this approach would be more applicable to functionalizing other positions on the pyridine ring, or to analogues where a different position is targeted for initial fluorination.

The development of radical-based methods has also been pivotal for LSF. The use of "Baran Diversinates" has been shown to facilitate the late-stage difluoromethylation of drug-like molecules, with regioselectivity predictable by computational methods ossila.com.

Table 3: Regioselective C-H Difluoromethylation of Pyridine Derivatives nih.gov

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei. Specific data for 2-(Difluoromethyl)-4-methylpyridine is not available.

Proton Nuclear Magnetic Resonance (¹H NMR)

Experimental ¹H NMR data, which would provide information about the chemical environment of the hydrogen atoms in the molecule, is not documented in the searched scientific literature.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum, which identifies the different carbon environments within the molecule, has not been reported for this specific compound.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

Despite the presence of a difluoromethyl group, specific ¹⁹F NMR spectral data, which is crucial for characterizing fluorine-containing compounds, could not be located for this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Specific ESI-MS data, a soft ionization technique that would help in determining the molecular weight of this compound, is not available.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry data, which would provide the precise mass and elemental formula of the compound, has not been published in the reviewed sources.

Other Spectroscopic and Analytical Methods4.5.1. Ultraviolet-Visible (UV-Vis) Spectroscopy 4.5.2. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry

Without access to experimental data from dedicated studies on this compound, a comprehensive and scientifically accurate article adhering to the strict outline provided cannot be generated at this time.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Molecular Structure and Properties

Quantum chemical calculations are fundamental to modern chemistry, offering insights into the electronic structure and geometry of molecules.

Mechanistic Studies through Computational Modeling

Computational modeling is instrumental in mapping out the intricate details of chemical reactions.

Prediction of Spectroscopic Parameters

Computational chemistry serves as a powerful tool for the prediction of spectroscopic parameters, offering valuable insights that complement experimental data. For 2-(Difluoromethyl)-4-methylpyridine, theoretical calculations can provide estimates of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, aiding in its characterization.

Theoretical predictions of ¹⁹F NMR chemical shifts for fluorinated aromatic compounds have been shown to be reliable using methods such as Density Functional Theory (DFT) with the B3LYP functional and the 6-31+G(d,p) basis set. nih.gov Scaling factors can be applied to the calculated shielding constants to improve the accuracy of the predicted chemical shifts, with mean absolute deviations of around 2.1 ppm being achievable. nih.gov The chemical shift of the difluoromethyl group in this compound is influenced by the electronic environment of the pyridine (B92270) ring.

Similarly, ¹H and ¹³C NMR chemical shifts can be computationally predicted. The positions of the signals for the pyridine ring protons and carbons are affected by the electron-withdrawing nature of the difluoromethyl group and the electron-donating nature of the methyl group. The coupling constants between fluorine and adjacent protons (²JH-F) and carbons (¹JC-F, ²JC-F) are also predictable. For instance, direct ¹JC-F coupling constants in fluorinated pyridines are typically in the range of -150 to -300 Hz. fluorine1.ru

Infrared spectroscopy predictions can help identify characteristic vibrational frequencies. The C-F stretching vibrations of the difluoromethyl group are expected to appear in the region of 1100-1000 cm⁻¹, while the C-H vibrations of the methyl group and the pyridine ring, as well as the ring stretching modes, can also be calculated.

A summary of theoretically predicted spectroscopic parameters for this compound, based on computational methods established for similar fluorinated pyridine derivatives, is presented below.

| Parameter | Predicted Value | Notes |

| ¹⁹F NMR | ||

| δ(CHF₂) | -90 to -120 ppm | Relative to CFCl₃. The exact shift is sensitive to the solvent and computational method. |

| ¹H NMR | ||

| δ(CHF₂) | 6.5 - 7.0 ppm (t) | Triplet due to coupling with two fluorine atoms (²JH-F). |

| δ(ring H) | 7.0 - 8.5 ppm | Chemical shifts are influenced by the positions relative to the nitrogen and substituents. |

| δ(CH₃) | 2.3 - 2.6 ppm (s) | Singlet. |

| ¹³C NMR | ||

| δ(CHF₂) | 115 - 125 ppm (t) | Triplet due to coupling with two fluorine atoms (¹JC-F). |

| δ(ring C) | 120 - 160 ppm | The carbon attached to the CHF₂ group will show a significant downfield shift and coupling to fluorine. |

| δ(CH₃) | 18 - 22 ppm | |

| IR Spectroscopy | ||

| ν(C-F) | 1100 - 1000 cm⁻¹ | Strong C-F stretching vibrations. |

| ν(C=N), ν(C=C) | 1600 - 1400 cm⁻¹ | Pyridine ring stretching vibrations. |

Note: The values in this table are estimates based on computational studies of analogous fluorinated pyridine compounds and are intended for illustrative purposes. Actual experimental values may vary.

Theoretical Insights into Reactivity and Selectivity

Theoretical investigations into the electronic structure of this compound provide a foundation for understanding its reactivity and selectivity in chemical transformations. The pyridine ring is inherently electron-deficient, and this character is further modulated by the attached substituents.

The difluoromethyl group (-CHF₂) is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms. This effect significantly reduces the electron density of the pyridine ring, particularly at the ortho and para positions relative to the difluoromethyl group. Conversely, the methyl group (-CH₃) at the 4-position is an electron-donating group, which increases the electron density of the ring, primarily at the ortho and para positions relative to itself.

The interplay of these opposing electronic effects governs the regioselectivity of various reactions. For electrophilic aromatic substitution, the deactivating effect of the difluoromethyl group is expected to make the ring less reactive than pyridine itself. The directing influence of the substituents would need to be considered. The electron-donating methyl group would activate the positions ortho to it (positions 3 and 5), while the difluoromethyl group deactivates the entire ring. Therefore, electrophilic attack is most likely to occur at the 3- or 5-position.

In nucleophilic aromatic substitution, the electron-withdrawing difluoromethyl group is expected to activate the ring towards attack, especially at the positions ortho and para to it. However, the position para to the difluoromethyl group is occupied by the methyl group. The ortho position (position 3) would be a likely site for nucleophilic attack. The reactivity of the pyridine ring can be further tuned, for instance, by forming pyridinium (B92312) salts which greatly enhances the electrophilicity of the ring. researchgate.net

Computational studies on related systems have also shed light on the reactivity of the difluoromethyl group itself. The C-H bond in the -CHF₂ group can be deprotonated with a strong base to form a difluoro-substituted carbanion. acs.org This anion can then react with various electrophiles, providing a pathway for functionalization at the difluoromethyl group.

The presence of fluorine can also influence the physicochemical properties of the molecule, such as its lipophilicity and basicity. nih.gov Theoretical calculations can predict these properties, which are crucial in contexts such as drug design. For example, the electron-withdrawing nature of the difluoromethyl group is expected to decrease the basicity of the pyridine nitrogen compared to 4-methylpyridine (B42270).

A summary of the predicted reactivity and selectivity for this compound is provided in the table below.

| Reaction Type | Predicted Reactivity | Predicted Selectivity | Rationale |

| Electrophilic Aromatic Substitution | Deactivated ring | Positions 3 and 5 | The -CHF₂ group is strongly deactivating, while the -CH₃ group is activating and ortho, para-directing. |

| Nucleophilic Aromatic Substitution | Activated ring | Position 3 | The -CHF₂ group activates the ring towards nucleophilic attack, particularly at the ortho position. |

| Deprotonation | Possible at CHF₂ | Functionalization at the difluoromethyl carbon | The C-H bond of the difluoromethyl group is acidic and can be deprotonated with a strong base. acs.org |

| Reaction at Nitrogen | Decreased basicity | Formation of pyridinium salts | The electron-withdrawing -CHF₂ group reduces the electron density on the nitrogen atom. |

Mechanistic Research on Difluoromethylation Reactions and Pyridine Functionalization

Radical Pathways in Difluoromethylation

Radical difluoromethylation has become a versatile method for incorporating the CF2H group into organic molecules due to its mild reaction conditions and broad substrate scope. researchgate.net These reactions often involve the generation of a difluoromethyl radical (•CF2H) from a suitable precursor. researchgate.net

A variety of difluoromethyl radical precursors have been developed. researchgate.net For instance, the combination of difluoroacetic anhydride (B1165640) and pyridine (B92270) N-oxide under photochemical conditions can generate difluoromethyl radicals. acs.org The •CF2H radical is generally considered to be nucleophilic in nature. nih.gov However, its electrophilicity can be enhanced by attaching a removable electron-withdrawing group, which facilitates its reaction with electron-rich substrates. nih.gov

The general mechanism for radical difluoromethylation of pyridines can be summarized in the following steps:

Initiation: Generation of the difluoromethyl radical from a precursor.

Propagation: Addition of the •CF2H radical to the pyridine ring.

Termination: Combination of radicals or other termination steps.

Control experiments, such as the quenching of the reaction with radical scavengers like TEMPO, have provided evidence for the involvement of radical pathways. mdpi.com

Nucleophilic Substitution Mechanisms in Difluoromethylation

Nucleophilic substitution reactions (SNAr) on the pyridine ring are another important route for introducing functional groups. wikipedia.orgnih.gov In the context of difluoromethylation, this can involve the attack of a difluoromethyl nucleophile on an activated pyridine derivative or, more commonly, the attack of a nucleophile on a difluoromethylated pyridine species.

The efficiency of SNAr reactions on pyridines is influenced by the nature of the leaving group and the position of substitution. nih.gov For instance, in nucleophilic aromatic substitution reactions of 2-substituted N-methylpyridinium ions, the reactivity order of leaving groups can differ from the typical order observed in other SNAr reactions. nih.gov

The synthesis of N-difluoromethyl-2-pyridones from pyridines proceeds through a nucleophilic substitution mechanism where N-difluoromethylpyridinium salts act as key intermediates. nih.govacs.org

Role of Key Intermediates, such as N-Difluoromethylpyridinium Salts

N-Difluoromethylpyridinium salts are crucial intermediates in several difluoromethylation reactions of pyridines. nih.govacs.org For example, a method for the synthesis of N-difluoromethyl-2-pyridones from readily available pyridines has been developed, where the formation of an N-difluoromethylpyridinium salt is a key step. nih.govacs.org

These salts can be formed by the reaction of a pyridine derivative with a difluoromethylating agent. For example, ethyl bromodifluoroacetate can be used as a difluoromethylation reagent to generate N-difluoromethylated pyridinium (B92312) salts. rsc.orgnih.gov The formation of these intermediates involves N-alkylation by the reagent, followed by in situ hydrolysis and decarboxylation. rsc.orgnih.gov

Photochemical Reaction Mechanisms in Pyridine Systems

Photochemical methods offer a mild and efficient way to functionalize pyridine rings. nih.gov The use of light can initiate radical reactions or promote electronically excited states that are more reactive.

For instance, the photochemical perfluoroalkylation of pyridine N-oxides has been shown to proceed through the formation of electron donor-acceptor complexes in solution. nih.gov The reaction yield is highly dependent on the photon flux, highlighting the photochemical nature of the process. nih.gov Similarly, a catalyst-free photochemical difluoromethylation of quinoxalin-2(1H)-ones has been achieved using difluoroacetic anhydride and pyridine N-oxide. acs.org

The mechanisms of these photochemical reactions can be complex and may involve different pathways depending on the specific substrates and reaction conditions. psu.edu For example, in the reaction of photochemically generated CpRh(PMe3) with fluorinated pyridines, both C-H and C-F bond activation can occur. psu.edu

Elucidation of Rate-Determining Steps and Selectivity

Understanding the rate-determining step and the factors that control selectivity is essential for optimizing difluoromethylation reactions. In many nucleophilic aromatic substitution reactions on pyridinium ions, the deprotonation of the addition intermediate, rather than the initial nucleophilic attack, can be the rate-determining step. nih.gov This can lead to different reactivity orders for leaving groups compared to typical SNAr reactions. nih.gov

The regioselectivity of difluoromethylation on the pyridine ring is a critical aspect. For radical reactions, the position of attack is influenced by the electronic properties of the pyridine substrate and the nature of the radical. nih.gov For instance, by using oxazino pyridine intermediates, it is possible to achieve meta-C-H-difluoromethylation through a radical process. nih.gov The selectivity can be switched to the para-position by in situ transformation of the oxazino pyridines to pyridinium salts. nih.gov

In the synthesis of 2-methylpyridines via α-methylation, the use of certain catalysts that generate methyl radicals can lack regioselective control, leading to a mixture of 2-, 3-, and 4-methylpyridines. nih.gov

Table of Reaction Parameters and Outcomes:

| Reaction Type | Reagents | Intermediate/Key Species | Selectivity | Reference(s) |

| Radical Difluoromethylation | Difluoroacetic anhydride, Pyridine N-oxide | •CF2H radical | Varies with substrate | acs.org |

| Nucleophilic Substitution | Pyridines, Ethyl bromodifluoroacetate | N-difluoromethylpyridinium salt | N-difluoromethylation | rsc.orgnih.gov |

| Photochemical Perfluoroalkylation | Pyridine N-oxides, Trifluoroacetic anhydride | Electron donor-acceptor complex | High-yielding | nih.gov |

| Site-selective C-H Difluoromethylation | Oxazino pyridines, CF2H-radical source | Oxazino pyridine intermediates, Pyridinium salts | meta or para | nih.gov |

Q & A

Q. What factors contribute to interspecies variability in the ADME profiles of this compound?

- Methodological Answer : Assess species-specific CYP450 isoform activity (e.g., CYP3A4 in humans vs. CYP2C11 in rats). Perform allometric scaling of clearance rates and plasma protein binding assays (e.g., equilibrium dialysis). Incorporate physiologically based pharmacokinetic (PBPK) modeling to account for anatomical/metabolic differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.